molecular formula C18H19N5O B605612 3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile CAS No. 1251906-10-1

3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

Cat. No. B605612
M. Wt: 321.384
InChI Key: UQVAOELSLJXOMB-DOMZBBRYSA-N
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Description

AS2553627 is a novel JAK inhibitor. AS2553627 prevents chronic rejection in rat cardiac allografts. AS2553627 potently inhibited JAK kinases but showed no inhibition of other kinases, including TCR-associated molecules. In a rat cardiac transplant model, oral administration of AS2553627 alone or co-administration with a sub-therapeutic dose of tacrolimus effectively prolonged cardiac allograft survival, suggesting the efficacy in treating acute rejection. AS2553627 may be a therapeutic candidate for the prevention of not only acute but also chronic rejection in cardiac transplantation.

Scientific Research Applications

Glycogen Synthase Kinase-3β Inhibitors

A notable application of similar compounds is in the inhibition of Glycogen synthase kinase-3β (GSK-3β), which is significant in treating neurodegenerative diseases like Alzheimer’s. Andreev et al. (2019) discuss the optimization of GSK-3β inhibitors, highlighting the role of the nitrile group in the compound's activity and its metabolic stability (Andreev et al., 2019).

JAK1-Selective Inhibitors

Chough et al. (2018) developed 3(R)-aminopyrrolidine derivatives as JAK1-selective inhibitors, modifying tofacitinib's core structure. This research is significant in treating conditions like rheumatoid arthritis (Chough et al., 2018).

Synthesis of Novel Heterocyclic Compounds

Gaber et al. (2008) synthesized derivatives of 3-(pyrrol-1-yl)thieno[2,3-b]pyridine with varying substituents, indicating potential applications in creating novel heterocyclic compounds for biological activity enhancement (Gaber et al., 2008).

Chemoselective Synthesis

Jahanshahi et al. (2018) demonstrated the chemoselective synthesis of novel (1-methyl-1H-pyrrol-2-yl)-[2,3-d]pyrimidine derivatives, indicating potential in pharmaceutical applications, particularly in antibacterial activities (Jahanshahi et al., 2018).

Antimycobacterial Evaluation

Kumar et al. (2009) synthesized spiro-pyrido-pyrrolizines and pyrrolidines, evaluating their efficacy against Mycobacterium tuberculosis, highlighting its potential in antimycobacterial treatments (Kumar et al., 2009).

Synthesis of Pyrazolo[3,4-b]pyridines

Arlan et al. (2020) discussed the synthesis of pyrazolo[3,4-b]pyridine derivatives, a process demonstrating potential in creating bioactive molecules with pharmacological activities (Arlan et al., 2020).

Antinociceptive Activity and Opioid Receptor Profiles

Bays et al. (1989) explored the synthesis and opioid receptor profiles of phenols derived from similar compounds, contributing to the understanding of antinociceptive activities (Bays et al., 1989).

Water Oxidation Catalysts

Zong and Thummel (2005) investigated complexes for water oxidation, suggesting the role of similar compounds in catalyzing environmentally significant reactions (Zong & Thummel, 2005).

properties

CAS RN

1251906-10-1

Product Name

3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

Molecular Formula

C18H19N5O

Molecular Weight

321.384

IUPAC Name

3-((3R,4R)-3-(dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

InChI

InChI=1S/C18H19N5O/c1-12-4-8-22(16(24)2-6-19)11-15(12)23-9-5-13-10-21-18-14(17(13)23)3-7-20-18/h3,5,7,9-10,12,15H,2,4,8,11H2,1H3,(H,20,21)/t12-,15+/m1/s1

InChI Key

UQVAOELSLJXOMB-DOMZBBRYSA-N

SMILES

N#CCC(N1C[C@H](N2C=CC3=CN=C(NC=C4)C4=C32)[C@H](C)CC1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AS2553627;  AS-2553627;  AS 2553627.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 4
3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 5
3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

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